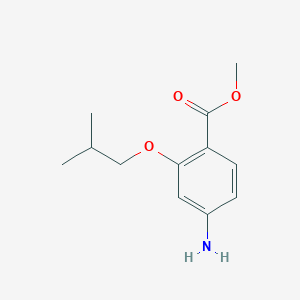

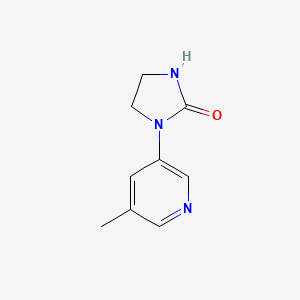

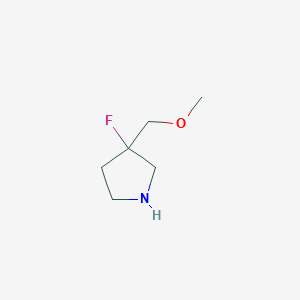

![molecular formula C5H4N4O B1449628 4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one CAS No. 14384-66-8](/img/structure/B1449628.png)

4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Vue d'ensemble

Description

“4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one” is a compound with a molecular weight of 136.11 . It is a non-naturally occurring small molecule that has aroused the interest of researchers . This compound is part of an important class of molecules known as [1,2,4]triazolo[1,5-a]pyrimidines (TPs), which are present in diverse important structures in agriculture and medicinal chemistry .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been a subject of research for many years . A series of novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been designed and synthesized in order to find novel anti-tumor compounds . The structures of all the compounds were confirmed by IR, 1H-NMR, MS and elemental analysis .Molecular Structure Analysis

The [1,2,4]triazolo[1,5-a]pyrimidine heterocycle system presents four different families of isomers . The well-known [1,2,4]triazolo[1,5-a]pyrimidine (TP) isomer is the most studied . The vast majority of biologically active TPs and their dihydro [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidinones analogs described to date are synthetic compounds .Chemical Reactions Analysis

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) have received great attention in agriculture and medicinal chemistry due to their remarkable biological activities in a variety of domains . They are versatile linkers to several metals and the interactions of their coordination compounds in biological systems have been extensively described .Physical And Chemical Properties Analysis

The compound “4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one” has a molecular weight of 136.11 . Its IUPAC name is [1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds is a significant area of research due to their applications in medicinal and pharmaceutical chemistry4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a key scaffold in the development of nitrogen-containing heterocyclic compounds, which are found in numerous natural products exhibiting immense biological activities . The compound’s structure allows for the creation of diverse bioactive molecules through various synthetic pathways, including microwave-mediated, catalyst-free methods .

Biological Activities

This compound exhibits a range of biological activities, acting as an inverse agonist for RORγt, and as inhibitors for PHD-1, JAK1, and JAK2 . These activities make it a valuable compound in the treatment of diseases and in the development of therapeutic agents targeting specific biological pathways.

Cardiovascular Applications

In cardiovascular research, 4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one derivatives have been explored for their potential in treating cardiovascular disorders . The compound’s ability to modulate biological targets relevant to cardiovascular health highlights its importance in this field.

Antidiabetic Applications

The compound has also been associated with therapeutic potential in type 2 diabetes management . Its role in influencing biological targets related to glucose metabolism and insulin sensitivity is of particular interest in antidiabetic research.

Material Sciences

Beyond its biological applications, 4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has uses in material sciences. Its structural properties allow for applications in the development of new materials with specific characteristics for various industrial purposes .

Anticancer Research

The compound’s derivatives have been designed and synthesized with anticancer properties in mind. By employing molecular hybridization strategies, researchers have been able to create [1,2,4]triazolo[1,5-a]pyrimidin-5-one indole derivatives that show promise as anticancer agents .

Agriculture

In agricultural chemistry, derivatives of 4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one have been utilized for their herbicidal, antifungal, and antimalarial properties. This makes the compound an important player in the development of new agricultural chemicals .

Coordination Chemistry

Lastly, the compound serves as a versatile linker in coordination chemistry. It forms complexes with various metals, and these coordination compounds have extensive applications in biological systems .

Mécanisme D'action

Target of Action

Compounds with a similar structure have shown remarkable anti-epileptic activities , suggesting that they may target proteins or enzymes involved in neurological signaling pathways.

Mode of Action

Similar compounds have been shown to have the ability to destabilize certain protein heterodimers , indicating that they may exert their effects through allosteric modulation of target proteins.

Biochemical Pathways

Compounds with similar structures have been found to exhibit a variety of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects . This suggests that they may interact with multiple biochemical pathways.

Result of Action

Compounds with a similar structure have shown remarkable anti-epileptic activities , suggesting that they may have neuroprotective effects.

Orientations Futures

The potential of 1,2,4-triazolo[1,5-a]pyrimidines (TPs) has inspired some excellent reviews over the years on their chemistry and methods of synthesis . As the development of the chemistry and application of 1,2,4-triazolo[1,5-a]pyrimidines has continued and even accelerated, it is expected that more research will be conducted in this area .

Propriétés

IUPAC Name |

4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-4-1-2-9-5(8-4)6-3-7-9/h1-3H,(H,6,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHMBEKEDDDWOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=N2)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342903 | |

| Record name | 4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one | |

CAS RN |

14384-66-8 | |

| Record name | 4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of the synthesized 4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one derivatives?

A1: The synthesized compounds are characterized by a tetracyclic ring system composed of a benzo[4,5]furo[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-one core []. This core structure is further substituted with various groups, including aryl and alkyl substituents, which can influence its physicochemical properties and potential biological activity. For example, in one study, the compound 1-(4-fluorophenyl)-2-hexylthiobenzo[4,5]furo[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-one (C23H21FN4O2S) was synthesized and analyzed using X-ray diffraction []. The analysis revealed that the fused rings within this compound are nearly coplanar.

Q2: What synthetic strategies have been employed to produce these compounds?

A2: Researchers have successfully synthesized these compounds using a tandem aza-Wittig/heterocumulene-mediated annulation reaction [, ]. This efficient approach involves the reaction of carbodiimides with hydrazine to yield 3-amino-2-arylaminobenzofuro[3,2-d]pyrimidin-4(3H)-ones. Subsequent treatment with triphenylphosphine, hexachloroethane, and triethylamine generates iminophosphoranes. A final aza-Wittig reaction with isocyanates or acyl chlorides then yields the desired benzo[4,5]furo[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-ones [].

Q3: What intermolecular interactions are important in the solid state of these compounds?

A3: X-ray diffraction studies on 1-(4-fluorophenyl)-2-hexylthiobenzo[4,5]furo[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-one revealed that the crystal packing is primarily stabilized by weak intermolecular C–H···O hydrogen bonds and π-π interactions []. These interactions contribute to the overall stability and arrangement of the molecules within the crystal lattice.

Q4: Are there similar synthetic approaches for related compounds?

A4: Yes, researchers have also explored the synthesis of benzothieno[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-ones using a similar tandem aza-Wittig/heterocumulene-mediated annulation strategy [, ]. This suggests the versatility of this synthetic method for generating diverse triazolopyrimidinone derivatives.

Q5: What are potential applications for these compounds?

A5: While specific applications for the synthesized 4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one derivatives are not extensively discussed in the provided research articles, the presence of a furo[2,3-d]pyrimidinone scaffold suggests potential applications as analgesic and antitumor agents []. Further research is needed to explore the biological activity and potential therapeutic uses of these compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

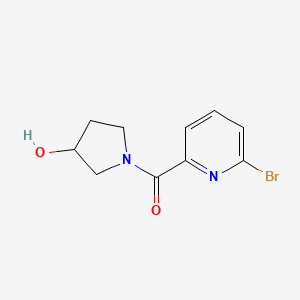

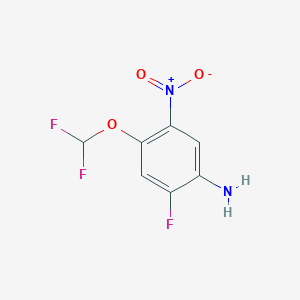

![2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1449552.png)

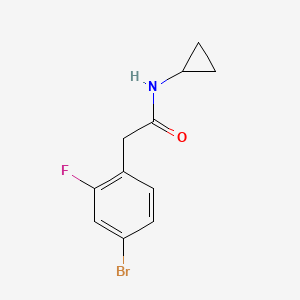

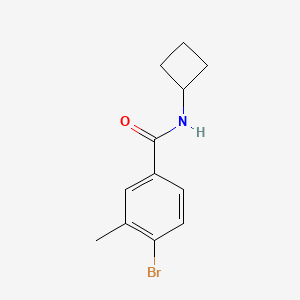

![tert-Butyl octahydro-4H-oxireno[2,3-f]isoindole-4-carboxylate](/img/structure/B1449561.png)

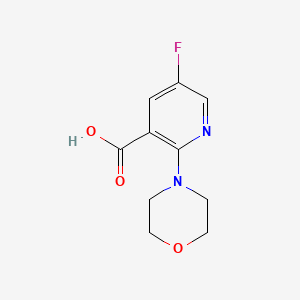

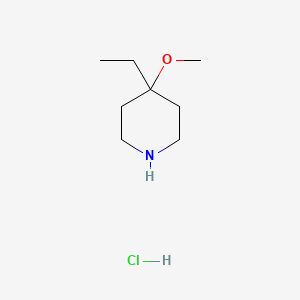

![(2S)-2-{[1-(2-fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1449566.png)

![3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate](/img/structure/B1449567.png)